Miproxifene

Catalog No.
S611942
CAS No.
129612-87-9
M.F
C29H35NO2
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miproxifene

CAS Number

129612-87-9

Product Name

Miproxifene

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28-

InChI Key

FVVPWVFWOOMXEZ-ZIADKAODSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C

Synonyms

4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol; l, 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-butenyl]-phenol; (Z)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-met

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C

Description

The exact mass of the compound Miproxifene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hormone-Sensitive Cancers:

Miproxifene acts as a Selective Estrogen Receptor Modulator (SERM) Wikipedia: . This means it can block the effects of estrogen in some tissues while mimicking its effects in others. This property makes it a potential therapy for hormone-sensitive cancers like breast cancer. Researchers are studying its effectiveness in preventing recurrence or progression of these cancers, particularly in postmenopausal women National Cancer Institute.

Bone Health:

Estrogen plays a crucial role in bone health. Miproxifene's ability to mimic estrogen's effects in bones makes it a potential treatment for osteoporosis, a condition characterized by weakened bones. Studies are investigating its efficacy in preventing bone fractures, particularly in postmenopausal women at risk for osteoporosis .

Neurodegenerative Diseases:

Some research suggests Miproxifene might have neuroprotective properties. Studies are exploring its potential role in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The mechanism behind this potential benefit is still under investigation .

Other Areas of Research:

Miproxifene is also being investigated for its potential role in treating other conditions, including:

  • Endometriosis: A condition where tissue similar to the uterine lining grows outside the uterus
  • Male infertility: Studies suggest it might improve sperm quality in some men

Miproxifene is a derivative of afimoxifene (4-hydroxytamoxifen), distinguished by the presence of an additional 4-isopropyl group on the β-phenyl ring. This structural modification enhances its pharmacological properties, particularly its efficacy as an antiestrogen agent in breast cancer therapy. Miproxifene is often studied in its phosphate form, known as miproxifene phosphate, which improves water solubility and bioavailability for clinical applications .

Typical of aromatic compounds and derivatives. Key reactions include:

  • Nucleophilic Substitution: The presence of the isopropyl group allows for substitution reactions at the aromatic ring.
  • Hydrolysis: Miproxifene phosphate can be hydrolyzed to release the active miproxifene molecule in biological systems.
  • Oxidation: The hydroxyl group can participate in oxidation reactions, potentially leading to various metabolites that may exhibit different biological activities .

Miproxifene exhibits significant biological activity as an antiestrogen. It functions by binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation. This mechanism is particularly beneficial in treating estrogen receptor-positive breast cancers. Studies have indicated that miproxifene can induce apoptosis in cancer cells and modulate gene expression related to tumor growth .

The synthesis of miproxifene typically involves multi-step organic reactions. A common method includes:

  • Formation of the β-phenyl ring: This can be achieved through Friedel-Crafts alkylation or other aromatic substitution methods.
  • Introduction of the hydroxyl group: Via reduction or hydrolysis of suitable precursors.
  • Isopropyl group addition: Using alkylation techniques to attach the isopropyl group to the β-phenyl ring.
  • Phosphate esterification: For the synthesis of miproxifene phosphate, a phosphate group is introduced through esterification reactions with appropriate phosphoric acid derivatives .

Miproxifene's primary application lies in oncology, particularly for:

  • Breast Cancer Treatment: As an antiestrogen agent, it is utilized to inhibit tumor growth in estrogen-dependent cancers.
  • Research: Miproxifene serves as a tool compound for studying estrogen receptor biology and developing new therapeutic strategies against breast cancer .

Interaction studies have shown that miproxifene can influence various signaling pathways associated with cancer progression. It has been found to interact with:

  • Estrogen Receptors: Acting as a competitive antagonist.
  • Other Hormonal Pathways: Potentially affecting pathways that involve progesterone and androgen receptors.

These interactions underline its role not only as a therapeutic agent but also as a research tool for understanding hormone-related cancers .

Several compounds share structural or functional similarities with miproxifene. Key comparisons include:

Compound NameStructure SimilarityPrimary UseUnique Feature
TamoxifenAromatic ringBreast cancer treatmentFirst-generation antiestrogen
AfimoxifeneHydroxy derivativeBreast cancer treatmentMore potent than tamoxifen
RaloxifeneAromatic ringOsteoporosis treatmentSelective estrogen receptor modulator
FulvestrantSteroidal structureBreast cancer treatmentPure estrogen receptor antagonist

Miproxifene stands out due to its unique isopropyl substitution which may enhance its binding affinity and selectivity towards estrogen receptors compared to these similar compounds .

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

429.266779359 g/mol

Monoisotopic Mass

429.266779359 g/mol

Heavy Atom Count

32

UNII

BGJ4Z7930W

Wikipedia

Miproxifene

Dates

Modify: 2023-07-17

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